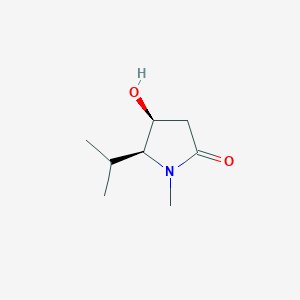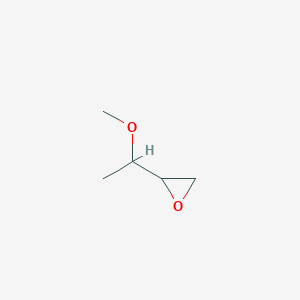
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid
Overview
Description
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is a bile acid with the molecular formula C24H38O4 . It is a derivative of cholic acid and plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . This compound is also known for its involvement in various biochemical pathways and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid can be synthesized from cholic acid through a series of oxidation and hydroxylation reactions . The process typically involves the use of oxidizing agents such as sodium hypochlorite and reaction conditions that include controlled temperatures and pH levels . For instance, the oxidation of cholic acid with sodium hypochlorite at -15°C in the presence of acetic acid and methanol as solvents can yield high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of the compound in bulk, followed by purification steps such as crystallization and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines . It regulates the synthesis and secretion of bile acids, thereby influencing lipid metabolism and cholesterol homeostasis . The compound also modulates various signaling pathways involved in inflammation and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid with similar structural features but different hydroxylation patterns.
Chenodeoxycholic Acid: Another primary bile acid with distinct hydroxylation sites.
Lithocholic Acid: A secondary bile acid with fewer hydroxyl groups.
Uniqueness
6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation and oxidation pattern, which imparts distinct biochemical properties and therapeutic potential .
Properties
IUPAC Name |
(4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKCGHHONSZERK-MOSSOHAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)


![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)
